

# Molecular structure of 7-Azaspido[3.5]nonan-2-one hydrochloride

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 7-Azaspido[3.5]nonan-2-one hydrochloride

**Cat. No.:** B1440537

[Get Quote](#)

An In-Depth Technical Guide to the Molecular Structure and Properties of **7-Azaspido[3.5]nonan-2-one Hydrochloride**

## Abstract

This technical guide provides a comprehensive analysis of **7-Azaspido[3.5]nonan-2-one hydrochloride** (CAS: 1392211-51-6), a spirocyclic scaffold with significant potential in medicinal chemistry. Due to the limited availability of public, peer-reviewed data on this specific isomer, this document leverages expert analysis of its structural features, data from closely related analogs, and predictive methodologies to offer a foundational resource for researchers, scientists, and drug development professionals. The guide covers the molecule's structural elucidation, predicted physicochemical and spectroscopic properties, a proposed synthetic pathway with detailed protocols, and a discussion of its potential applications in drug discovery, particularly in the development of therapeutics for central nervous system disorders.<sup>[1]</sup> All protocols and data are presented as a robust starting point for further laboratory investigation.

## Introduction: The Significance of Spirocyclic Scaffolds in Drug Discovery

The imperative to "escape from flatland" has guided medicinal chemists toward more three-dimensional molecular frameworks to enhance the pharmacological profiles of drug candidates. <sup>[2]</sup> Spirocycles, such as 7-Azaspido[3.5]nonan-2-one, are exceptionally valuable in this pursuit.

Their inherent rigidity and well-defined three-dimensional exit vectors can lead to improved binding affinity and selectivity for biological targets.<sup>[2]</sup> The 7-Azaspido[3.5]nonan-2-one core, featuring both a secondary amine and a ketone, presents two versatile functional handles for a wide array of chemical modifications. This dual functionality allows for the systematic exploration of chemical space to optimize structure-activity relationships (SAR).<sup>[2]</sup> As a hydrochloride salt, the compound's aqueous solubility is enhanced, a critical attribute for pharmaceutical development.<sup>[1]</sup> While this specific molecule is noted for its potential in developing drugs for central nervous system disorders, the broader azaspido[3.5]nonane scaffold has been successfully employed in designing potent inhibitors for various therapeutic targets, underscoring its importance.<sup>[1][3]</sup>

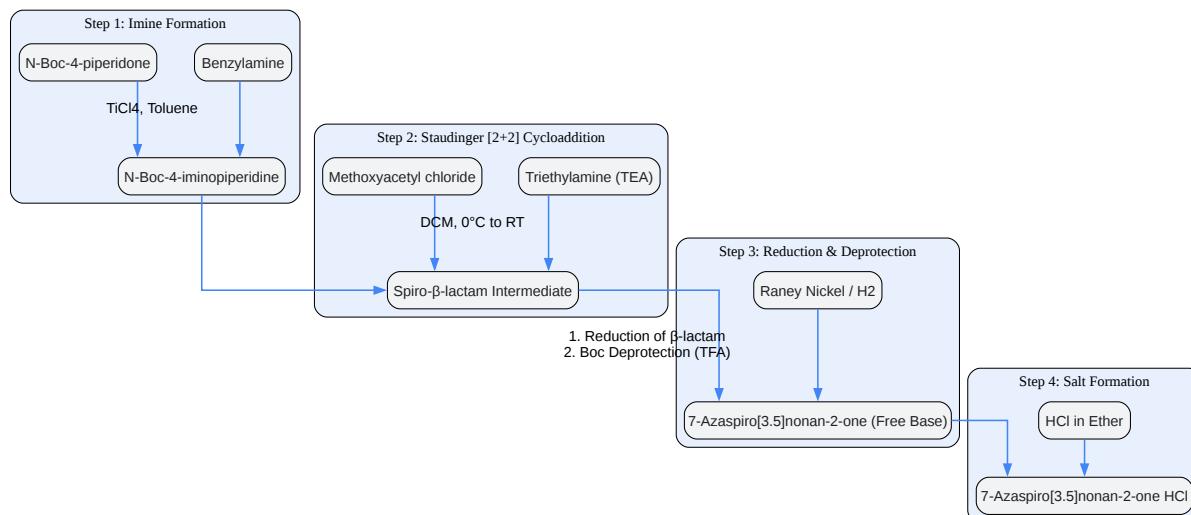
## Molecular Structure and Physicochemical Properties

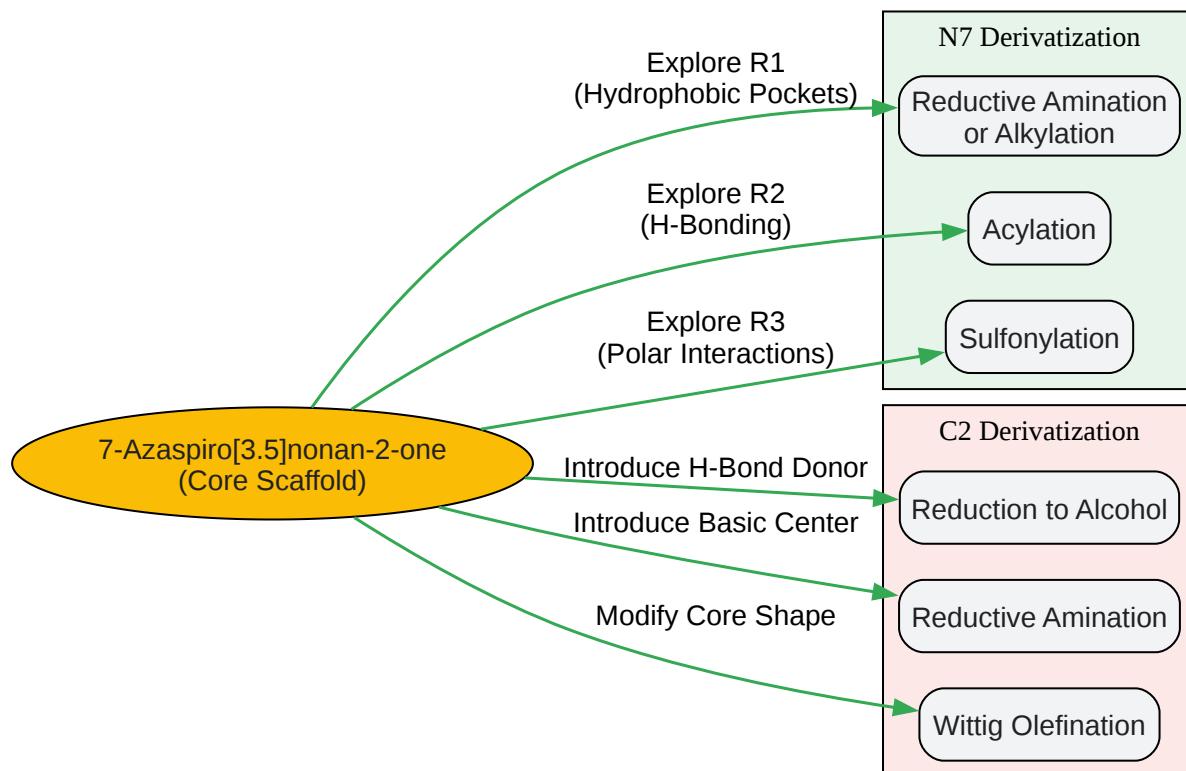
The core of 7-Azaspido[3.5]nonan-2-one consists of a piperidine ring and a cyclobutanone ring fused at a single spirocyclic carbon atom. The nitrogen at position 7 and the carbonyl at position 2 are key features for derivatization and biological interactions.

## Predicted Physicochemical Data

Quantitative data for **7-Azaspido[3.5]nonan-2-one hydrochloride** is not extensively published. The table below summarizes key identifiers and predicted properties based on its structure and data from public chemical databases.

| Property                   | Value                               | Source                                                |
|----------------------------|-------------------------------------|-------------------------------------------------------|
| CAS Number                 | 1392211-51-6                        | <a href="#">[4]</a>                                   |
| Molecular Formula          | C <sub>8</sub> H <sub>14</sub> ClNO | <a href="#">[1]</a> <a href="#">[4]</a>               |
| Molecular Weight           | 175.66 g/mol                        | <a href="#">[1]</a>                                   |
| SMILES Code                | O=C1CC2(CCNCC2)C1.[H]Cl             | <a href="#">[5]</a>                                   |
| Predicted LogP             | ~0.5 - 1.5                          | Expert Prediction                                     |
| Predicted pKa (Amine)      | ~9.0 - 10.0                         | Expert Prediction                                     |
| Predicted H-Bond Donors    | 2 (Ammonium)                        | PubChem CID: 20277171<br>(Parent) <a href="#">[6]</a> |
| Predicted H-Bond Acceptors | 1 (Carbonyl Oxygen)                 | PubChem CID: 20277171<br>(Parent) <a href="#">[6]</a> |
| Physical Form              | Solid                               | <a href="#">[1]</a>                                   |


Table 1: Key Identifiers and Predicted Physicochemical Properties.


## Proposed Synthesis and Characterization

While a validated protocol for 7-Azaspido[3.5]nonan-2-one is not available in peer-reviewed literature, a robust synthetic route can be proposed based on established methodologies for analogous spirocyclic systems, such as the Staudinger [2+2] ketene-imine cycloaddition.[\[7\]](#)

## Proposed Synthetic Workflow

The logical pathway involves the formation of an imine from a protected piperidin-4-one, followed by a cycloaddition with a ketene generated in situ, and subsequent deprotection and salt formation.





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. [pubs.acs.org](http://pubs.acs.org) [pubs.acs.org]

- 3. Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Azapiro[3.5]nonan-2-one hydrochloride | 1392211-51-6 [sigmaaldrich.com]
- 5. bldpharm.com [bldpharm.com]
- 6. 7-Azapiro(3.5)nonane | C8H15N | CID 20277171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Molecular structure of 7-Azapiro[3.5]nonan-2-one hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1440537#molecular-structure-of-7-azapiro-3-5-nonan-2-one-hydrochloride>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)